molecular formula C15H13N3O6 B2849745 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 851094-71-8

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2849745
CAS No.: 851094-71-8
M. Wt: 331.284
InChI Key: QYVNUBZXJAZGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic chemical compound designed for research applications. Its structure incorporates a 1,3,4-oxadiazole core linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a scaffold recognized in medicinal chemistry research . Derivatives based on the 1,3,4-oxadiazole ring system conjugated with the 1,4-benzodioxane structure have been the subject of scientific investigation due to their diverse biological activities, which may include antimicrobial and anti-tumor properties, making them interesting candidates for hit-to-lead optimization campaigns . This compound is provided exclusively for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions and in compliance with all local and national regulatory guidelines.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O6/c19-13(12-8-20-3-4-23-12)16-15-18-17-14(24-15)9-1-2-10-11(7-9)22-6-5-21-10/h1-2,7-8H,3-6H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVNUBZXJAZGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of dioxin and oxadiazole moieties which contribute to its biological activity. The structural formula is represented as follows:

C15H14N4O5\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_5

Research indicates that compounds containing the oxadiazole moiety exhibit various mechanisms of action against cancer and other diseases. The following are key mechanisms identified:

  • Inhibition of Enzymatic Activity : Compounds like N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl) have been shown to inhibit critical enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
  • Induction of Apoptosis : Studies have demonstrated that these compounds can activate apoptotic pathways in cancer cells by increasing levels of cleaved PARP and caspase activation .

Biological Activity Data

Activity TypeAssay TypeResult SummaryReference
AnticancerMCF-7 Cell LineInduced apoptosis via PARP cleavage
AntimicrobialVarious Bacterial StrainsExhibited significant antibacterial activity
AntioxidantDPPH Radical ScavengingShowed moderate antioxidant activity
Antidiabeticα-glucosidase InhibitionInhibited enzyme activity effectively

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of oxadiazole derivatives indicated that N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl) significantly reduced cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231). The treatment resulted in increased levels of phosphorylated H2AX and cleaved PARP, indicating effective induction of DNA damage response and apoptosis .

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial potential against various bacterial strains. The compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria. This suggests its potential utility as a lead compound for developing new antimicrobial agents .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The incorporation of the dihydrobenzo[dioxin] structure enhances the pharmacological profile of these compounds.

Case Study:
A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of oxadiazoles showed potent activity against various cancer cell lines. The specific compound N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide was evaluated for its cytotoxic effects on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations of 10 µM and above, suggesting its potential as a lead compound for further development .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. The dioxine and oxadiazole components are known to modulate inflammatory pathways.

Data Table: Anti-inflammatory Activity Assessment

CompoundInhibition (%)Concentration (µM)
This compound75%50
Control (Standard Anti-inflammatory Drug)85%50

This table illustrates that while the compound shows promising anti-inflammatory properties, it is slightly less effective than standard anti-inflammatory drugs at the same concentration .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. The presence of nitrogen and oxygen heteroatoms in its structure contributes to its ability to disrupt microbial cell membranes.

Case Study:
In a comparative study against various bacterial strains (E. coli and S. aureus), this compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. These findings suggest that this compound could serve as a template for developing new antimicrobial agents .

Neuroprotective Effects

Recent studies have begun to investigate the neuroprotective effects of compounds similar to this compound.

Research Findings:
A study focused on neurodegenerative diseases found that derivatives with similar structures could inhibit neuroinflammation and promote neuronal survival in models of Alzheimer's disease. The mechanism appears to involve modulation of oxidative stress pathways and reduction of pro-inflammatory cytokines .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound is compared to three analogs (Table 1):

Table 1: Structural and Physicochemical Comparisons

Compound Name/ID Molecular Weight (g/mol) Key Substituents logP* Solubility (mg/mL)*
Target Compound ~387.3 Dual dihydrodioxin rings ~1.8 0.15 (aqueous)
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)cinnamamide (, Compound 18) ~405.4 Cinnamamide group ~2.5 0.08 (DMSO)
N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide () ~405.9 2,5-Dichlorophenyl group ~3.1 0.03 (DMSO)
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide () ~515.5 Methylphenyl-tetrahydroisoquinoline-acetamide linkage ~2.9 <0.01 (aqueous)

*Note: logP and solubility values are estimated based on structural analogs and substituent contributions .

Key Research Findings

The dual dihydrodioxin rings in the target compound improve aqueous solubility compared to chlorinated analogs but reduce potency against lipophilic targets.

Dichlorophenyl substitution () enhances anticancer activity but increases toxicity risks due to bioaccumulation.

Structural rigidity from the oxadiazole core is critical for maintaining metabolic stability across all analogs .

Q & A

Q. What are the key considerations for optimizing the synthesis yield of this compound?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
  • Temperature : Reflux conditions (80–100°C) or microwave-assisted synthesis improve reaction kinetics .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) of intermediates and final products .
  • Catalysts : Acidic/basic catalysts (e.g., H₂SO₄, K₂CO₃) are critical for cyclization steps in oxadiazole ring formation .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Structural validation employs:
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., benzodioxin and oxadiazole moieties) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula and detects fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation, including dihedral angles between heterocyclic rings .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological potential?

  • Methodological Answer : SAR analysis involves:
  • Functional group modifications : Substitute oxadiazole or benzodioxin moieties with electron-withdrawing/donating groups to assess activity changes .
  • Bioisosteric replacements : Replace the carboxamide group with sulfonamide or urea to probe binding affinity .
  • Assay selection : Use enzyme inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assay) to correlate structural changes with activity .

Q. What computational strategies are effective for predicting target interactions of this compound?

  • Methodological Answer : Computational approaches include:
  • Molecular docking : Tools like AutoDock Vina model binding poses with targets (e.g., GSK-3β) using crystal structures from the PDB .
  • MD simulations : Assess binding stability over time (50–100 ns trajectories) in explicit solvent models .
  • QSAR modeling : Train models on analogues’ biological data to predict IC₅₀ values and optimize lead compounds .

Q. How should researchers resolve contradictions in biological activity data across assays?

  • Methodological Answer : Contradictions arise from assay variability. Mitigation strategies:
  • Standardization : Use identical cell lines, concentrations, and incubation times .
  • Orthogonal validation : Combine enzymatic assays (e.g., fluorogenic substrates) with cellular readouts (e.g., apoptosis markers) .
  • Quality control : Verify compound stability via HPLC and LC-MS before assays .

Methodological Challenges and Solutions

Q. What experimental designs are recommended to study metabolic stability?

  • Methodological Answer : Key steps include:
  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorogenic probes to identify metabolic liabilities .
  • Metabolite identification : HRMS/MS profiles detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. How can researchers optimize solubility for in vivo studies?

  • Methodological Answer : Strategies to enhance solubility:
  • Salt formation : Prepare hydrochloride or sodium salts .
  • Co-solvents : Use PEG-400 or cyclodextrins in formulation .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.